molecular formula C6H9BO2S B13010684 (3,5-Dimethylthiophen-2-yl)boronic acid

(3,5-Dimethylthiophen-2-yl)boronic acid

Cat. No.: B13010684
M. Wt: 156.02 g/mol
InChI Key: AAHHTWIJHKQRNZ-UHFFFAOYSA-N
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Description

(3,5-Dimethylthiophen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The specific structure of this compound includes a thiophene ring substituted with two methyl groups at the 3 and 5 positions and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 3,5-dimethyl-2-bromothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (3,5-Dimethylthiophen-2-yl)boronic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. The presence of methyl groups can also affect the electronic properties of the compound, making it distinct from other boronic acids .

Properties

Molecular Formula

C6H9BO2S

Molecular Weight

156.02 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)boronic acid

InChI

InChI=1S/C6H9BO2S/c1-4-3-5(2)10-6(4)7(8)9/h3,8-9H,1-2H3

InChI Key

AAHHTWIJHKQRNZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(S1)C)C)(O)O

Origin of Product

United States

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